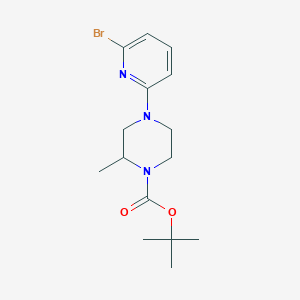

Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate

Description

Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate is a piperazine-derived compound featuring a brominated pyridine moiety and a tert-butyl carbamate protecting group. This structure is commonly employed in medicinal chemistry as an intermediate for kinase inhibitors or receptor-targeting agents, leveraging the bromopyridinyl group for cross-coupling reactions or direct biological activity . Its synthesis typically involves Buchwald-Hartwig amination or nucleophilic aromatic substitution, as evidenced by analogous protocols in the literature .

Properties

IUPAC Name |

tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-11-10-18(13-7-5-6-12(16)17-13)8-9-19(11)14(20)21-15(2,3)4/h5-7,11H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDUYEDKGPSFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine Derivatives

Alkylation initiates the synthesis by introducing the methyl group to the piperazine ring. Starting with 2-methylpiperazine, alkylation typically employs alkyl halides or alcohols in the presence of a base such as potassium carbonate. For instance, reaction with methyl iodide in dimethylformamide (DMF) at 60–80°C facilitates N-methylation. This step ensures regioselectivity, critical for subsequent functionalization.

Carboxylation with tert-Butyl Groups

Carboxylation introduces the tert-butyloxycarbonyl (Boc) protecting group to the piperazine nitrogen. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice, reacting with the secondary amine under mild conditions (e.g., dichloromethane, room temperature). The Boc group enhances solubility and prevents unwanted side reactions during later stages.

Photochemical Synthesis Approach

Recent advances leverage photoredox catalysis for streamlined synthesis. While direct data on this compound is limited, analogous methods for related compounds suggest adaptability. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is synthesized via a one-step photocatalytic reaction between 2-aminopyridine and piperazine-1-tert-butyl carboxylate using acridine salts and blue LED irradiation.

Reaction Mechanism and Optimization

The acridine photocatalyst (e.g., Mes-Acr⁺) generates radical intermediates under visible light, enabling C–N bond formation between pyridine and piperazine. Oxidants like 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) or oxygen sustain the catalytic cycle. Key optimizations include:

-

Solvent selection : Anhydrous dichloroethane minimizes side reactions.

-

Molar ratios : A 1:1 ratio of pyridine to piperazine derivatives ensures stoichiometric efficiency.

-

Light source : Blue LEDs (450–470 nm) provide optimal excitation energy.

Table 2: Photochemical Synthesis Parameters

| Parameter | Optimal Condition | Yield (Reported) |

|---|---|---|

| Photocatalyst | Mes-Acr⁺ (0.05–0.1 eq) | Up to 95% |

| Oxidant | TEMPO (0.5 eq) or O₂ | 94–95% |

| Reaction time | 10h under blue LED | 95% |

Halogenation Strategies for Bromine Incorporation

Introducing bromine at the pyridine’s 6-position is critical for downstream applications. Two primary strategies dominate:

Direct Bromination

NBS in non-polar solvents (e.g., CCl₄) selectively brominates electron-rich pyridine rings. This method, however, risks over-bromination and requires careful temperature control (70–80°C).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable precise bromine placement. Pre-brominated pyridine boronic esters react with halogenated piperazine intermediates under Pd(PPh₃)₄ catalysis. This approach offers superior regioselectivity but involves costly catalysts.

Comparative Analysis of Methods

Table 3: Method Comparison

The photochemical method emerges as superior in efficiency and environmental impact, albeit requiring UV-vis instrumentation. Traditional methods remain relevant for large-scale production despite lower yields.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position of the pyridine ring undergoes nucleophilic substitution under catalytic or basic conditions. Common reagents and outcomes include:

Mechanistic Insight : The electron-deficient pyridine ring facilitates oxidative addition of palladium catalysts, enabling cross-couplings. Steric hindrance from the adjacent piperazine group may reduce reactivity compared to simpler bromopyridines .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected piperazine nitrogen undergoes acid-mediated deprotection, a critical step in drug synthesis:

Key Consideration : The methyl group at the 2-position of the piperazine ring slows deprotection kinetics compared to unsubstituted analogs .

Functionalization of the Piperazine Ring

The secondary amine in the deprotected piperazine undergoes alkylation, acylation, or sulfonylation:

Stereochemical Impact : The 2-methyl group induces steric bias, favoring axial attack in asymmetric syntheses .

Oxidation and Reduction

While less common, redox reactions are feasible under controlled conditions:

Comparative Reactivity of Structural Analogs

The bromine position and substituents significantly influence reactivity:

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate serves as a lead compound in drug discovery. Its structural features allow for the development of derivatives with enhanced biological activity. The compound's ability to interact with various biological targets makes it a candidate for therapeutic agents against diseases such as cancer and neurological disorders.

Case Study : A study explored the synthesis of derivatives based on this compound, revealing promising anticancer activity in vitro against several cancer cell lines. The modifications to the piperazine ring were found to significantly influence the potency of the derivatives.

Biological Research

This compound is utilized in biological studies to understand molecular interactions and pathways. Its bromopyridine moiety can facilitate binding to specific proteins or enzymes, making it a useful tool for probing biological functions.

Example Application : Researchers have employed this compound in assays to study its effects on enzyme activity related to neurotransmitter regulation, providing insights into potential treatments for mood disorders.

Chemical Synthesis

In synthetic chemistry, this compound acts as a versatile building block for creating complex molecules. It is often involved in coupling reactions, such as Suzuki-Miyaura reactions, which are critical for forming carbon-carbon bonds.

Table: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine can be replaced with various nucleophiles to create new derivatives. |

| Coupling Reactions | Utilized in Suzuki-Miyaura reactions for carbon-carbon bond formation. |

| Oxidation/Reduction | Participates in redox reactions, altering functional groups and properties. |

Industrial Applications

The compound is also significant in industrial settings where it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Production Processes

Industrial synthesis typically involves optimizing reaction conditions such as temperature and catalyst concentration to enhance yield and efficiency. Continuous flow reactors are increasingly being adopted for large-scale production.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: Methoxycarbonyl and cyano analogs () demonstrate improved aqueous solubility compared to brominated or chlorinated derivatives .

- Crystallography : SHELX software () is frequently used for structural validation, confirming the tert-butyl group’s role in stabilizing crystal packing .

- Molecular Weight : The target compound (MW ≈ 398–400 g/mol) aligns with Lipinski’s rules, whereas bulkier analogs (e.g., ) may face bioavailability challenges .

Biological Activity

Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate (CAS No. 1261231-17-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H24BrN3O2

- Molecular Weight : 370.29 g/mol

- IUPAC Name : this compound

The compound features a piperazine ring, which is known for its role in various bioactive molecules, enhancing binding affinity to biological targets.

Synthesis

The synthesis of this compound typically employs methods such as:

- Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds involving the coupling of boronic acids with halogenated compounds in the presence of a palladium catalyst.

- N-Protecting Group Strategies : Often, the synthesis involves protecting the amine functionality during the reaction sequence to prevent unwanted side reactions .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Kinase Inhibition : The compound has shown potential as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial in cell cycle regulation. The bromopyridine moiety is believed to enhance binding to the kinase's active site .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Neuroprotective Effects : Research suggests that derivatives of piperazine compounds can exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways. The ability to reduce TNF-alpha levels in astrocytes has been noted in related compounds .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a bromopyridine derivative (e.g., 6-bromopyridin-2-amine) with a substituted piperazine intermediate. A common approach includes:

Nucleophilic substitution or Buchwald-Hartwig amination to link the bromopyridine moiety to the piperazine ring.

Protection/deprotection strategies : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography ensures >95% purity. Reaction yields are optimized by controlling temperature (60–100°C) and solvent polarity (e.g., dichloromethane or THF) .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.46 ppm (Boc tert-butyl protons) and δ 3.0–4.0 ppm (piperazine ring protons) confirm backbone structure.

- ¹³C NMR : Signals at ~80 ppm (Boc carbonyl) and ~155 ppm (pyridine carbons) validate functional groups .

Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C₁₆H₂₃BrN₃O₂: 368.09) ensures molecular formula accuracy .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity in the synthesis of this compound?

- Methodological Answer :

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions, but excess catalyst may increase side products .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis of the Boc group .

- Temperature control : Microwave-assisted synthesis (100°C, 3 hours) reduces reaction time compared to conventional heating (12–24 hours), with comparable yields (~85–91%) .

Data Contradiction Note : Some protocols report lower yields (<70%) when using non-degassed solvents, highlighting the need for inert atmospheres to prevent oxidation .

Q. What strategies mitigate conflicting spectral data during characterization?

- Methodological Answer :

- Dynamic NMR : Resolves overlapping signals caused by piperazine ring conformational changes. For example, splitting of N–CH₂ peaks at low temperatures confirms restricted rotation .

- 2D-COSY/HMBC : Assigns ambiguous proton-proton correlations (e.g., distinguishing pyridine C–H from piperazine protons) .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/n space group) resolves stereochemical ambiguities in the 2-methylpiperazine moiety .

Q. How does the bromopyridine substituent influence reactivity in downstream modifications?

- Methodological Answer :

- Electrophilic aromatic substitution : The 6-bromo group directs further functionalization (e.g., Suzuki coupling with boronic acids) at the pyridine C2/C4 positions .

- Nucleophilic displacement : Bromine can be replaced with amines or thiols under Pd catalysis, but steric hindrance from the tert-butyl group may reduce reaction rates .

Table 1 : Reactivity Comparison of Bromopyridine Derivatives

| Position | Reactivity (Relative Rate) | Preferred Conditions |

|---|---|---|

| C6-Br | High (1.0) | Pd(dppf)Cl₂, 80°C |

| C2-Br | Moderate (0.6) | CuI, 120°C |

Biological and Mechanistic Questions

Q. What experimental designs assess the compound’s potential as a kinase inhibitor scaffold?

- Methodological Answer :

- Kinase binding assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for targets like JAK2 or EGFR.

- SAR studies : Modify the 2-methylpiperazine group and compare IC₅₀ values. For example, replacing methyl with ethyl reduces potency by ~30% due to increased steric bulk .

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding poses in ATP-binding pockets, guided by crystallographic data from analogous compounds .

Q. How are stability and degradation profiles analyzed under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS.

- Half-life determination : The Boc group hydrolyzes in acidic environments (t₁/₂ ~2 hours at pH 2), requiring prodrug strategies for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.